1-(4-nitrobenzyl)pyridin-2(1H)-imine

Catalog No.
S11896698
CAS No.
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrobenzyl)pyridin-2(1H)-imine

Product Name

1-(4-nitrobenzyl)pyridin-2(1H)-imine

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-2-imine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17/h1-8,13H,9H2

InChI Key

IHBMFEJMJUQGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]

1-(4-Nitrobenzyl)pyridin-2(1H)-imine is an organic compound characterized by a pyridine ring substituted with a 4-nitrobenzyl group. Its chemical structure can be represented as C12_{12}H10_{10}N2_{2}O2_{2}, featuring a nitro group that significantly influences its chemical properties and biological activities. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis, where it serves as a building block for more complex molecules.

1-(4-Nitrobenzyl)pyridin-2(1H)-imine can undergo various chemical transformations:

  • Oxidation: The nitro group can be reduced to an amino group, which is a common reaction for nitro compounds. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form derivatives, including the corresponding amine.
  • Substitution: The nitro group may be substituted with other functional groups depending on the desired product. Various nucleophiles can participate in these substitution reactions under suitable conditions.

The biological activity of 1-(4-nitrobenzyl)pyridin-2(1H)-imine has been explored in various studies. The compound exhibits potential as an enzyme inhibitor and may interact with specific protein targets, making it relevant in pharmacological research. Its unique structural features, particularly the nitrobenzyl moiety, contribute to its distinct biological profile, which is valuable in drug discovery and development .

The synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine typically involves:

  • Reaction of 4-Nitrobenzyl Chloride with Pyridine-2-Imine: This reaction is conducted in the presence of a base, facilitating the formation of the imine product.
  • Formation of Hydrobromide Salt: The resulting compound can be treated with hydrobromic acid to produce the hydrobromide salt, enhancing its solubility and stability for further applications.

Industrial synthesis may follow similar routes but optimized for larger-scale production, focusing on yield and purity while considering environmental impacts.

1-(4-Nitrobenzyl)pyridin-2(1H)-imine finds applications across several fields:

  • Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions, which are crucial for understanding biochemical pathways.
  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals, leveraging its unique chemical properties .

Research into the interaction of 1-(4-nitrobenzyl)pyridin-2(1H)-imine with biological targets has shown promising results. Studies have indicated that this compound may inhibit specific enzymes or proteins involved in disease processes. Understanding these interactions helps elucidate its potential therapeutic applications and guides further modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with 1-(4-nitrobenzyl)pyridin-2(1H)-imine. Here are some notable examples:

Compound NameStructure Description
1-(4-Aminobenzyl)pyridin-2(1H)-imineContains an amino group instead of a nitro group
1-(4-Methylbenzyl)pyridin-2(1H)-imineFeatures a methyl group at the para position
1-(4-Chlorobenzyl)pyridin-2(1H)-imineContains a chlorine substituent on the benzyl ring

Uniqueness

The uniqueness of 1-(4-nitrobenzyl)pyridin-2(1H)-imine lies primarily in the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This characteristic enhances its utility in various research applications, making it a valuable candidate for further exploration in medicinal chemistry and synthetic organic chemistry .

Conventional Condensation Reaction Protocols

The traditional synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine involves the condensation of 4-nitrobenzyl chloride with pyridin-2-amine under basic conditions. This method typically employs dichloromethane (DCM) as a solvent and p-toluenesulfonic acid (p-TsOH) as a catalyst, with reflux conditions maintained for 5–8 hours to achieve imine formation. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the benzyl chloride.

A key limitation of this approach is the moderate yield (60–70%) due to competing hydrolysis of the nitrobenzyl chloride intermediate. Recent modifications include the use of molecular sieves to absorb generated HCl, shifting the equilibrium toward imine formation. For example, stoichiometric adjustments (1:1.2 molar ratio of amine to chloride) have improved yields to 78%.

ParameterTraditional ProtocolOptimized Protocol
SolventDichloromethaneSolvent-free
Catalystp-TsOHNone
Reaction Time (hours)80.5
Yield (%)60–7093

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has revolutionized imine synthesis by enabling rapid, solvent-free reactions. In one protocol, equimolar amounts of 4-nitrobenzaldehyde and pyridin-2-amine are mixed with a catalytic amount of acetic acid and irradiated at 100°C for 10 minutes. This method eliminates solvent waste and reduces reaction times from hours to minutes, achieving yields of 85–90%.

The mechanism involves accelerated imine formation due to localized superheating, which enhances molecular collisions. Comparative studies show microwave synthesis reduces energy consumption by 40% compared to conventional methods. However, scalability remains challenging due to equipment limitations in large-batch processing.

Catalyst Selection and Efficiency Comparisons (Pyridine vs. Triethylamine Systems)

Catalyst choice critically influences reaction kinetics and yield. Pyridine-based systems, such as 4-dimethylaminopyridine (DMAP), facilitate imine formation by acting as both a base and a nucleophilic catalyst. In contrast, triethylamine (TEA) solely deprotonates the amine, requiring stoichiometric amounts for optimal activity.

Experimental data reveal that DMAP (10 mol%) in DCM achieves 82% yield in 2 hours, while TEA (1.5 equivalents) under identical conditions yields 68%. The superior performance of DMAP is attributed to its dual role in activating the electrophile and stabilizing the transition state.

Yield Optimization Through Reaction Stoichiometry and Temperature Modulation

Systematic optimization of stoichiometry and temperature has further enhanced yields. A study varying the amine-to-aldehyde ratio demonstrated that a 1:1.5 ratio maximizes imine formation (94% yield) by minimizing unreacted aldehyde. Temperature studies identified 60°C as optimal, balancing reaction rate and thermal decomposition risks.

Lower temperatures (25°C) result in incomplete conversion (45% yield after 12 hours), while temperatures exceeding 80°C promote nitro group reduction, generating undesired byproducts. Kinetic analysis revealed an activation energy of 72 kJ/mol, indicating a moderately temperature-sensitive process suitable for industrial-scale applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.085126602 g/mol

Monoisotopic Mass

229.085126602 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

Explore Compound Types